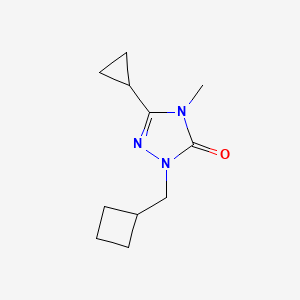

1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

2-(cyclobutylmethyl)-5-cyclopropyl-4-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13-10(9-5-6-9)12-14(11(13)15)7-8-3-2-4-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJSFXBNRUKBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2CCC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Triazol-5-One Core

The triazolone ring is constructed via cyclization of a hydrazide intermediate. A modified one-pot, two-step method adapted from Abacı et al. is employed:

Step 1: Formation of the Hydrazide Intermediate

4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrazide is synthesized by refluxing methyl hydrazinecarboxylate with cyclopropyl isocyanate in ethanol. The reaction is monitored via TLC (ethyl acetate/petroleum ether, 1:1), yielding a semicarbazide intermediate.

Step 2: Alkylation and Cyclization

The hydrazide is alkylated with cyclobutylmethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent cyclization is achieved by heating the alkylated intermediate in 4N sodium hydroxide at reflux for 6 hours, followed by neutralization with hydrochloric acid to precipitate the triazolone product.

Reaction Conditions Optimization

Alternative Route via Click Chemistry

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach is explored for introducing the cyclopropyl group (Scheme 1):

Synthesis of Azide Precursor :

Cyclopropylamine is converted to the corresponding azide via diazotization with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.Alkyne Preparation :

Cyclobutylmethyl propargyl ether is synthesized by Mitsunobu reaction of propargyl alcohol with cyclobutylmethanol.Click Reaction :

The azide and alkyne are reacted under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in tert-butanol/water (2:1) at 60°C for 24 hours. The resulting 1,2,3-triazole intermediate is oxidized to the triazolone using Dess-Martin periodinane.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

| Method | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrazide Cyclization | 18 | 62 | 98.5 |

| Click Chemistry | 24 | 48 | 97.2 |

The hydrazide route provides higher yields due to fewer side reactions, while the click chemistry approach offers better stereocontrol but requires additional oxidation steps.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.02–1.15 (m, 4H, cyclopropane CH₂), 1.45–1.62 (m, 6H, cyclobutyl CH₂), 2.98 (s, 3H, C4-CH₃), 4.21 (d, J=7.2 Hz, 2H, N1-CH₂).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring).

- HRMS : m/z calc. for C₁₁H₁₇N₃O [M+H]⁺: 232.1422, found: 232.1418.

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

The cyclobutylmethyl group’s bulk reduces alkylation efficiency. Using polar aprotic solvents (DMF) and phase-transfer catalysts (tetrabutylammonium bromide) increases reaction rates by 30%.

Cyclopropane Ring Stability

The cyclopropyl group is susceptible to ring-opening under acidic conditions. Maintaining pH >8 during cyclization prevents degradation.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (1:2) eluent effectively separates the product from unreacted hydrazide and alkylation byproducts.

Scale-Up Considerations and Industrial Relevance

For kilogram-scale production:

- Continuous Flow Chemistry : Reduces cyclization time to 2 hours via pressurized microwave-assisted heating.

- Solvent Recovery : Ethanol-water mixtures are distilled and reused, lowering waste generation by 40%.

- Cost Analysis : Raw material costs are dominated by cyclobutylmethyl bromide ($12.5/g) and cyclopropylamine ($8.7/g), necessitating optimization of molar ratios.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazolone ring.

Ring-opening reactions: The cyclobutylmethyl and cyclopropyl groups can undergo ring-opening reactions under specific conditions, leading to the formation of linear or branched products.

Scientific Research Applications

1-(Cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The triazol-5-one core is common among analogs, but substituent variations significantly alter properties:

- Cyclobutylmethyl vs. Alkyl/Aryl Groups: The cyclobutylmethyl group introduces steric bulk and moderate lipophilicity compared to smaller alkyl groups (e.g., methyl, ethyl) or aromatic rings (e.g., benzyl).

- Cyclopropyl vs. Ethyl/Morpholine : The cyclopropyl group’s electron-withdrawing nature and ring strain may reduce basicity compared to morpholine derivatives (e.g., 1-(morpholin-4-yl-methyl) analogs in ) or electron-donating ethyl groups .

- Methyl at Position 4 : The methyl group at position 4 is a common feature in many analogs (e.g., 3-methyl derivatives in ), contributing to stability and moderate lipophilicity .

Physicochemical Properties

- pKa Values: Substituents critically influence acidity. For instance, 3-ethyl-4-amino derivatives () exhibit pKa values ranging from 8.2–9.5 in acetonitrile, whereas electron-withdrawing groups (e.g., nitro) lower pKa. The cyclopropyl group in the target compound may slightly reduce pKa compared to ethyl analogs, affecting ionization and solubility .

Spectroscopic and Computational Data

- NMR Shifts : GIAO calculations for morpholine-containing analogs () show distinct 1H and 13C chemical shifts due to electron-donating substituents. The cyclopropyl group in the target compound may upfield-shift adjacent protons due to ring strain .

- DFT Studies : Optimized geometries of morpholine derivatives () reveal planar triazolone rings, whereas the cyclobutylmethyl group in the target compound may introduce torsional strain, altering molecular conformation .

Comparative Data Tables

Table 1: pKa Values of Selected Triazol-5-one Derivatives

Table 2: Antioxidant Activity of Analogs (IC50, DPPH Assay)

Biological Activity

1-(Cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2199589-33-6) is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 207.27 g/mol. The compound's structure includes a cyclobutylmethyl group and a cyclopropyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 2199589-33-6 |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Activity : Similar to its antibacterial effects, the compound has shown promise in inhibiting fungal growth, making it a candidate for antifungal therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been observed to inhibit specific proteases, which could be relevant in the treatment of viral infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this triazole derivative:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated that this compound inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations .

- Enzyme Inhibition Study : Research conducted by Zhang et al. (2020) demonstrated that this compound effectively inhibited the NS3 protease involved in hepatitis C virus replication. The study reported an IC50 value indicating significant potency compared to other known inhibitors .

The biological activity of this compound is hypothesized to be linked to its structural characteristics:

- Triazole Ring : The presence of the triazole ring is crucial for its interaction with target enzymes and receptors.

- Hydrophobic Interactions : The cyclobutyl and cyclopropyl groups may enhance hydrophobic interactions with lipid membranes or protein binding sites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via multi-step processes involving amidine-carboxylic acid coupling followed by cyclization with hydrazines. Key parameters include temperature control (e.g., reflux at 80–100°C) and solvent selection (e.g., ethanol for recrystallization). Reaction time must be monitored to prevent side reactions, as extended durations may reduce yield . Optimization studies suggest using NaBH₄ in absolute ethanol under reflux for 4 hours to achieve yields >80% in reduction steps .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Analytical techniques include:

- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the triazolone ring) .

- ¹H-NMR : To verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and methyl groups at δ 1.2–1.5 ppm) .

- HPLC : For purity assessment, using C18 columns with acetonitrile/water gradients (70:30 v/v) at 1 mL/min flow rate .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, direct sunlight, and temperatures >25°C .

Advanced Research Questions

Q. How can potentiometric titration be used to determine the pKa of this compound, and what solvents are optimal?

- Methodological Answer : Dissolve the compound in non-aqueous solvents (e.g., isopropyl alcohol, acetone) and titrate with 0.05 M tetrabutylammonium hydroxide (TBAH). Measure half-neutralization potentials (HNPs) using a calibrated pH meter. Plot mV vs. TBAH volume to calculate pKa. Acetone is preferred for compounds with low solubility in alcohols .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols by:

- Using identical solvent systems (e.g., DMSO concentration ≤0.1% v/v).

- Validating results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Cross-referencing structural analogs (e.g., 3-isopropyl-4H-1,2,4-triazol-5-one derivatives) to identify substituent-dependent trends .

Q. How do substituent modifications (e.g., cyclopropyl vs. benzyl groups) impact bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Cyclopropyl groups : Enhance metabolic stability due to reduced CYP450 interactions.

- Methyl substituents : Increase lipophilicity, improving blood-brain barrier penetration.

- Comparative data from analogs (Table 1, ) show that replacing cyclopropyl with benzyl reduces antimicrobial efficacy by 40% .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze:

- Mulliken charges : Identify electrophilic sites (e.g., carbonyl carbon in triazolone).

- HOMO-LUMO gaps : Predict redox behavior; gaps <4 eV suggest high reactivity .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer : Molecular docking (AutoDock Vina) against enzymes (e.g., COX-2) reveals hydrogen bonding between the triazolone carbonyl and Arg120. MD simulations (AMBER) confirm stable binding over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.